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molecular formula C6H4ClN3 B032228 5-Chloropyrazolo[1,5-a]pyrimidine CAS No. 29274-24-6

5-Chloropyrazolo[1,5-a]pyrimidine

Cat. No. B032228
M. Wt: 153.57 g/mol
InChI Key: WEPRLWNMBTYGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367681B2

Procedure details

To 5-chloropyrazolo[1,5-a]pyrimidine (5.0 g, 32.5 mmol) in DMF was added POCl3 (7.5 mL, 81.2 mmol). The mixture was stirred at room temperature overnight. Ice was added to quench POCl3, then the mixture was neutralized with 1M NaOH. The resulting yellow precipitate was filtered and dried to yield 4.85 g (82% yield) of 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde as yellow solid. LCMS (M+1=182)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][CH:10]=[C:4]2[N:3]=1.O=P(Cl)(Cl)Cl.CN([CH:19]=[O:20])C>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([CH:19]=[O:20])=[C:4]2[N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=2N(C=C1)N=CC2
Name
Quantity
7.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice was added
CUSTOM
Type
CUSTOM
Details
to quench POCl3
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=2N(C=C1)N=CC2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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